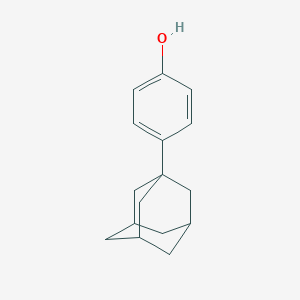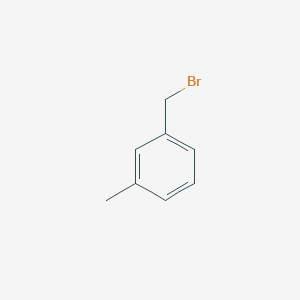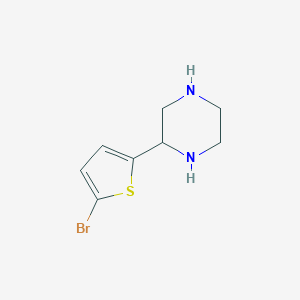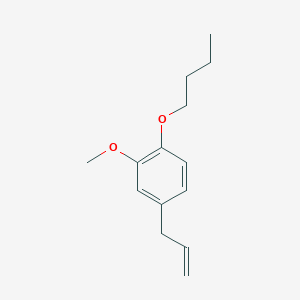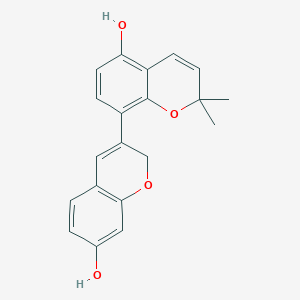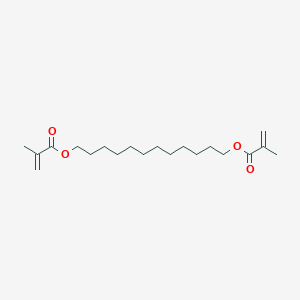
1,12-Dodecanediol dimethacrylate
Overview
Description
1,12-Dodecanediol dimethacrylate (DDDMA) is a di-functional methacrylate monomer that is widely used in the synthesis of various polymers. It is commonly used in dental materials, adhesives, coatings, and composites. DDDMA is a versatile monomer that offers excellent mechanical properties, high chemical resistance, and low shrinkage.
Mechanism Of Action
1,12-Dodecanediol dimethacrylate acts as a cross-linking agent in the synthesis of polymers. It reacts with other monomers or polymers to form a three-dimensional network. The cross-linking improves the mechanical properties and reduces the shrinkage of the polymer. The mechanism of action of 1,12-Dodecanediol dimethacrylate is based on the free-radical polymerization process.
Biochemical And Physiological Effects
1,12-Dodecanediol dimethacrylate is not intended for use in drug formulations or medical applications. Therefore, its biochemical and physiological effects are not relevant.
Advantages And Limitations For Lab Experiments
1,12-Dodecanediol dimethacrylate offers several advantages for lab experiments. It is a versatile monomer that can be used in the synthesis of various polymers. It offers excellent mechanical properties, high chemical resistance, and low shrinkage. However, 1,12-Dodecanediol dimethacrylate has some limitations. It is highly reactive and requires careful handling. It can also cause skin and eye irritation.
Future Directions
1,12-Dodecanediol dimethacrylate has several potential future directions. It can be used in the synthesis of new dental materials, adhesives, coatings, and composites. The focus can be on improving the mechanical properties, reducing the shrinkage, and enhancing the biocompatibility of the polymer. 1,12-Dodecanediol dimethacrylate can also be used in the synthesis of new biomaterials for tissue engineering and drug delivery applications. The future directions can also focus on improving the synthesis method, reducing the cost of production, and improving the purity of 1,12-Dodecanediol dimethacrylate.
Conclusion:
In conclusion, 1,12-Dodecanediol dimethacrylate is a versatile di-functional methacrylate monomer that is widely used in the synthesis of various polymers. It offers excellent mechanical properties, high chemical resistance, and low shrinkage. 1,12-Dodecanediol dimethacrylate has been extensively studied for its application in dental materials, adhesives, coatings, and composites. The future directions can focus on improving the mechanical properties, reducing the shrinkage, and enhancing the biocompatibility of the polymer.
Synthesis Methods
1,12-Dodecanediol dimethacrylate can be synthesized by the reaction between dodecanediol and methacrylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified by distillation and recrystallization. The purity of 1,12-Dodecanediol dimethacrylate is crucial for its application in polymers.
Scientific Research Applications
1,12-Dodecanediol dimethacrylate has been extensively studied for its application in dental materials, adhesives, coatings, and composites. In dentistry, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent in the synthesis of dental composites. It improves the mechanical properties and reduces the shrinkage of the composite. In adhesives, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent to improve the adhesive strength. In coatings, 1,12-Dodecanediol dimethacrylate is used to improve the chemical resistance and durability of the coating. In composites, 1,12-Dodecanediol dimethacrylate is used as a cross-linking agent to improve the mechanical properties and reduce the shrinkage.
properties
IUPAC Name |
12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQASEVIBPSPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121150-60-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501015491 | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,12-Dodecanediol dimethacrylate | |
CAS RN |
72829-09-5 | |
| Record name | 1,12-Dodecanediol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-dodecanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



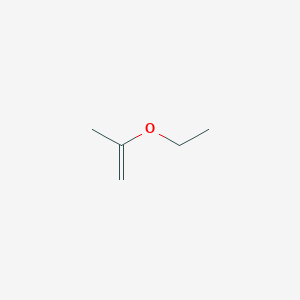
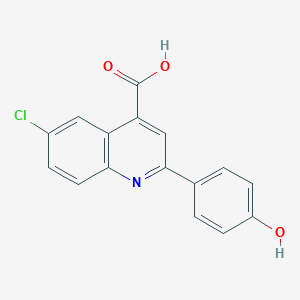
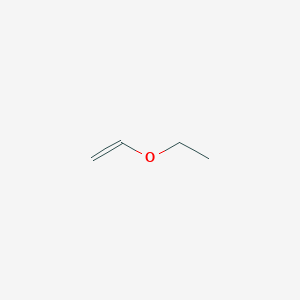
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
